1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine
Overview
Description
1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine is a compound that features a trifluoroethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable pyrazole derivative. One common method involves the use of a ruthenium catalyst and pinacolborane under controlled conditions . The reaction is carried out in a Schlenk flask at 80°C for 24 hours, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler compound with similar trifluoroethyl functionality.
1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one: A closely related compound with a ketone group instead of an amine.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Another fluorinated compound with different structural features.
Uniqueness
1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine is unique due to the combination of the trifluoroethyl group and the pyrazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
1-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-5(11)6-2-12-13(3-6)4-7(8,9)10/h2-3,5H,4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTUPMYSJYBLAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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